molecular formula C13H18F3N3O2 B7020958 N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7020958
M. Wt: 305.30 g/mol
InChI Key: LRKRJGUGSUHOBB-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclohexyl group, and a trifluoroethoxy acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in nucleophilic substitution reactions.

    Trifluoroethoxy Acetamide Formation: The trifluoroethoxy group is often introduced through the reaction of trifluoroethanol with an appropriate acyl chloride or anhydride, followed by amidation with an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclohexyl group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole or cyclohexyl groups.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Compounds with substituted trifluoroethoxy groups.

Scientific Research Applications

N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide vs. N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)propionamide: The latter has a propionamide moiety instead of an acetamide, which may affect its biological activity and solubility.

    This compound vs. N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)butyramide: The butyramide variant has a longer carbon chain, potentially altering its pharmacokinetics and dynamics.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, is less common and can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-pyrazol-1-ylcyclohexyl)-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2/c14-13(15,16)9-21-8-12(20)18-10-4-1-2-5-11(10)19-7-3-6-17-19/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKRJGUGSUHOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)COCC(F)(F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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